BenchChemオンラインストアへようこそ!

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate (CAS 623564-60-3) is a heterocyclic compound with molecular formula C₉H₁₂N₂O₂S and molecular weight 212.27 g·mol⁻¹. It features a fused pyrazole-thiazine bicyclic core bearing an ethyl ester substituent at the 3-position of the pyrazole ring.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 623564-60-3
Cat. No. B1314788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate
CAS623564-60-3
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CSCCN2N=C1
InChIInChI=1S/C9H12N2O2S/c1-2-13-9(12)7-5-10-11-3-4-14-6-8(7)11/h5H,2-4,6H2,1H3
InChIKeyCEMWBEHAHXXJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate (CAS 623564-60-3): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate (CAS 623564-60-3) is a heterocyclic compound with molecular formula C₉H₁₂N₂O₂S and molecular weight 212.27 g·mol⁻¹ . It features a fused pyrazole-thiazine bicyclic core bearing an ethyl ester substituent at the 3-position of the pyrazole ring . The compound belongs to the pyrazolo[5,1-c][1,4]thiazine class, a scaffold recognized in patent literature for lipoxygenase-inhibitory activity and prostacyclin synthesis stimulation [1]. As a versatile small-molecule scaffold, it serves as a key intermediate for the synthesis of bioactive compounds and is commercially available at ≥95% purity from multiple suppliers .

Why Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate Cannot Be Casually Replaced by Its 2-Carboxylate Isomer or Oxazine Analogs


Within the pyrazolo[5,1-c][1,4]heterocycle family, the position of the ester substituent (C-2 vs. C-3) and the identity of the heteroatom (sulfur vs. oxygen) generate distinct electronic environments, hydrogen-bonding capabilities, and lipophilicity profiles that cannot be interchanged without altering molecular recognition, metabolic stability, and synthetic utility . The 3-carboxylate regioisomer places the ester group on the carbon adjacent to the ring junction, whereas the 2-carboxylate isomer positions it on the carbon distal to the junction, leading to different π-conjugation patterns and steric accessibility for nucleophilic derivatization . The thiazine sulfur atom imparts higher lipophilicity (LogP ~1.31) compared to the oxazine oxygen analog (LogP ~0.59), a difference that directly impacts membrane permeability and protein-binding potential in biological screening contexts . Furthermore, the specific scaffold topology of the pyrazolo[5,1-c][1,4]thiazine core—as distinct from more common pyrazolo[3,4-d]thiazole or pyrazolobenzothiazine scaffolds—offers a unique three-dimensional pharmacophore for hit discovery programs [1].

Quantitative Differentiation Evidence for Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate Against Closest Analogs


Thiazine (S) vs. Oxazine (O) Heteroatom: 2.2-Fold Higher Lipophilicity (LogP) and 30% Greater Polar Surface Area

Replacement of the thiazine sulfur atom with oxygen in the oxazine analog (CAS 623565-57-1) produces a pronounced shift in key physicochemical parameters. The target compound exhibits a computed LogP of 1.31 compared to 0.59 for the oxazine-2-carboxylate analog, representing a 2.2-fold increase in lipophilicity . The polar surface area (PSA) is 69.42 Ų for the target versus 53.35 Ų for the oxazine analog, a 30% higher value that reflects the distinct electronic character of the thiazine sulfur . These differences directly impact predicted ADME behavior: the higher LogP of the thiazine predicts enhanced passive membrane permeability, while the higher PSA may modulate solubility and transporter recognition [1].

Lipophilicity Membrane permeability Drug-likeness

Regioisomeric Differentiation: 3-Carboxylate Ester Placement Enables Distinct Synthetic Derivatization Pathways Compared to 2-Carboxylate Isomer

The ethyl ester at the 3-position of the pyrazolo[5,1-c][1,4]thiazine scaffold (SMILES: CCOC(=O)C1=C2CSCCN2N=C1) is conjugated to the carbon atom adjacent to the ring junction, whereas the 2-carboxylate isomer (CAS 623564-59-0; SMILES: CCOC(=O)C1=NN2CCSCC2=C1) places the ester on the carbon distal to the junction . This regioisomeric difference alters the electronic environment for nucleophilic attack at the ester carbonyl: the 3-position ester benefits from extended conjugation with the pyrazole N(2) lone pair, potentially modulating hydrolysis rates and aminolysis reactivity. The 3-carboxylate regioisomer additionally provides a distinct vector for amide or hydrazide coupling in library synthesis, generating substitution patterns inaccessible from the 2-carboxylate starting material . Both regioisomers share identical molecular formula (C₉H₁₂N₂O₂S), molecular weight (212.27 g·mol⁻¹), and computed global properties (PSA = 69.42 Ų, LogP = 1.31), underscoring that the differentiation is steric/electronic rather than physicochemical .

Regioisomerism Synthetic diversification Medicinal chemistry

Molecular Weight and Heteroatom Impact: Thiazine (S) Contributes 16 Da Higher Mass and Altered Hydrogen-Bonding Capacity vs. Oxazine (O) Scaffold

The sulfur-for-oxygen substitution in the saturated six-membered ring results in a molecular weight increase from 196.20 g·mol⁻¹ (oxazine-3-carboxylate, CAS 1253790-00-9, C₉H₁₂N₂O₃) to 212.27 g·mol⁻¹ (target thiazine, C₉H₁₂N₂O₂S), a +16 Da mass shift . Beyond mass, the C–S bond (1.81 Å) is significantly longer than the C–O bond (1.43 Å), altering the ring conformation and the spatial presentation of the scaffold in binding sites [1]. The sulfur atom is a weaker hydrogen-bond acceptor than oxygen, which modifies the compound's interaction fingerprint with biological targets and solvents. The computed density of the thiazine-2-carboxylate regioisomer is 1.384 g·cm⁻³ with a boiling point of 398.4°C at 760 mmHg, compared to 1.35 g·cm⁻³ and 367.3°C for the corresponding oxazine-2-carboxylate, reflecting the heavier sulfur atom's contribution to bulk physical properties .

Molecular recognition Hydrogen bonding Isosteric replacement

Scaffold-Level Lipoxygenase Inhibitory Activity with Cyclooxygenase Sparing: Patent-Documented Selectivity Advantage for Pyrazolothiazine Class

Patent US4552874 (Bayer AG, 1985) explicitly demonstrates that pyrazolothiazine derivatives inhibit lipoxygenase at concentrations producing little effect on cyclooxygenase, a selectivity advantage over first-generation inhibitors such as 3-amino-1-(m-trifluoromethylphenyl)-2-pyrazoline (BW 755C), which exhibited dual inhibition and consequent gastrotoxicity [1]. The patent reports that the pyrazolo derivatives 'already inhibit lipoxygenase in a concentration at which there is little effect on the cyclooxygenase' and further demonstrate stimulation of prostacyclin synthesis in rabbit aorta strips ex vivo, with greater activity than BW 755C [1][2]. While these data are class-level and not specific to the 3-carboxylate ethyl ester derivative, they establish that the pyrazolo[5,1-c][1,4]thiazine scaffold topology is pharmacologically validated for lipoxygenase-mediated inflammatory pathways, providing a rationale for selecting this scaffold over unvalidated heterocyclic cores in hit discovery campaigns [3].

Lipoxygenase inhibition Cyclooxygenase sparing Anti-inflammatory

Commercial Availability and Purity Benchmarking: ≥95% Purity with Room-Temperature Storage vs. Refrigeration-Required Analogs

The target compound is commercially stocked by multiple suppliers (Matrix Scientific via Fujifilm Wako, Leyan, Chemenu) at ≥95% purity and is stored at room temperature, simplifying inventory management . In contrast, the oxazine-2-carboxylate analog (CAS 623565-57-1) requires refrigerated storage conditions, indicating potentially lower thermal stability of the oxygen-containing scaffold . The 2-carboxylate thiazine isomer (CAS 623564-59-0) is available at 98%+ purity from Fluorochem, providing a higher-purity comparator for applications requiring enhanced specification . The 3-carboxylate regioisomer is cataloged under MDL MFCD17011857, distinct from the 2-carboxylate isomer (MFCD17011855), ensuring unambiguous procurement identification . Pricing data indicates the target compound is positioned at approximately ¥15,300-18,000 per gram from Chinese suppliers, reflecting its status as a specialty research chemical rather than a commodity building block .

Procurement Stability Supply chain

Recommended Application Scenarios for Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate Based on Differentiated Evidence Profile


Medicinal Chemistry Hit Discovery: Preferential Scaffold for Lipoxygenase-Targeted Anti-Inflammatory Programs Requiring COX Sparing

The patent-validated lipoxygenase inhibitory activity with cyclooxygenase sparing—documented for the pyrazolothiazine class in US4552874 [1]—makes this compound a rational choice as a starting scaffold for anti-inflammatory hit discovery where gastric safety is a design criterion. The 3-carboxylate ethyl ester provides a hydrolyzable handle for prodrug strategies or for conversion to amide and hydrazide derivatives for SAR exploration. The LogP of 1.31 and moderate PSA of 69.42 Ų place the compound within favorable drug-like property space (Lipinski compliance: MW < 500, LogP < 5, HBD = 0, HBA = 4), supporting its use in oral bioavailability-oriented programs . Researchers should note that the specific 3-carboxylate substitution pattern generates a distinct vector for derivatization compared to the 2-carboxylate isomer, enabling access to a unique region of chemical space not reachable from the alternative regioisomer.

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Thiazine-Containing Fragment with Room-Temperature Stability for Library Storage

With a molecular weight of 212.27 Da, this compound qualifies as a fragment-sized molecule suitable for FBDD screening campaigns. The room-temperature storage stability is advantageous for fragment library maintenance, as many halogenated or oxygen-rich heterocycles require cold storage to prevent degradation. The sulfur atom provides a distinctive anomalous scattering signal for X-ray crystallographic fragment screening, facilitating unambiguous identification of binding poses in protein-fragment co-crystal structures. The 3-carboxylate position orients the ester group in a geometry that may participate in unique hydrogen-bonding networks at the pyrazole C-3/C-4 interface of target proteins, an interaction geometry not accessible to the 2-carboxylate isomer .

Diversity-Oriented Synthesis (DOS): Orthogonal Functionalization of the 3-Carboxylate Ester and Thiazine Ring for Library Generation

The compound offers two orthogonal diversification points: (i) the ethyl ester at the 3-position, which can be hydrolyzed to the carboxylic acid (CAS 1253790-97-4) and subsequently coupled with amines to generate amide libraries, and (ii) the thiazine sulfur, which can be oxidized to the sulfoxide or sulfone (cf. 5,5-dioxide derivatives such as CAS 623565-07-1) [2]. The 3-position ester is conjugated to the carbon adjacent to the ring junction, potentially offering different hydrolysis kinetics compared to the 2-position ester, a property that may be exploited in sequential deprotection strategies during multi-step library synthesis. The room-temperature storage simplifies handling in parallel synthesis workflows compared to refrigeration-required oxazine analogs.

Physicochemical Property Benchmarking: Thiazine vs. Oxazine Isosteric Replacement Studies for Lead Optimization

The well-characterized physicochemical differences between the thiazine (LogP 1.31, PSA 69.42 Ų, MW 212.27) and oxazine (LogP 0.59, PSA 53.35 Ų, MW 196.20) scaffolds make this compound suitable for systematic isosteric replacement studies during lead optimization. By comparing matched molecular pairs where only the heteroatom (S vs. O) or ester position (C-2 vs. C-3) is varied, medicinal chemistry teams can deconvolute the contributions of lipophilicity, polar surface area, and molecular shape to potency, selectivity, and ADME properties. Such controlled comparisons are standard practice in the pharmaceutical industry for scaffold optimization and are feasible given the commercial availability of all four analogs.

Quote Request

Request a Quote for Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.